4,5-Dimethyl-2-(triazol-2-yl)benzoic acid
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Overview
Description
4,5-Dimethyl-2-(triazol-2-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The triazole ring, known for its stability and ability to participate in diverse chemical reactions, imparts unique characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted benzonitrile, in the presence of a triazole-forming reagent. The reaction is often carried out under reflux conditions in a solvent like ethanol, with the addition of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its reduced form, altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
4,5-Dimethyl-2-(triazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(triazol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, influencing cellular signaling pathways and biological responses .
Comparison with Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 3,5-Dimethyl-4-(triazol-2-yl)benzoic acid
- 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
Comparison: 4,5-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to the specific positioning of the dimethyl groups on the benzoic acid moiety, which can influence its reactivity and binding properties. Compared to other triazole-containing benzoic acids, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4,5-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-9(11(15)16)10(6-8(7)2)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
MRJCLBUIMUBSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N2N=CC=N2)C(=O)O |
Origin of Product |
United States |
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